

# Measuring Target Engagement of BI-4732 in Cellular Systems

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## Compound of Interest

Compound Name: BI-4732

Cat. No.: B12365538

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI-4732** is a fourth-generation, orally active, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).<sup>[1][2][3]</sup> It demonstrates high potency against EGFR activating mutations (such as E19del and L858R) and, critically, against mutations that confer resistance to previous generations of EGFR inhibitors, including T790M and C797S, while sparing wild-type EGFR.<sup>[1][2][4]</sup> The mechanism of action of **BI-4732** involves the inhibition of EGFR kinase activity, which in turn leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.<sup>[1][2]</sup> This document provides detailed protocols for measuring the target engagement of **BI-4732** with EGFR in a cellular context, enabling researchers to quantify the interaction of the compound with its intended target and to assess its downstream pharmacological effects.

## Quantitative Data Summary

The following tables summarize the in vitro activity of **BI-4732** against various EGFR mutant cell lines. This data is essential for designing target engagement experiments with appropriate compound concentrations.

Table 1: Anti-proliferative Activity of **BI-4732** in Ba/F3 Cells

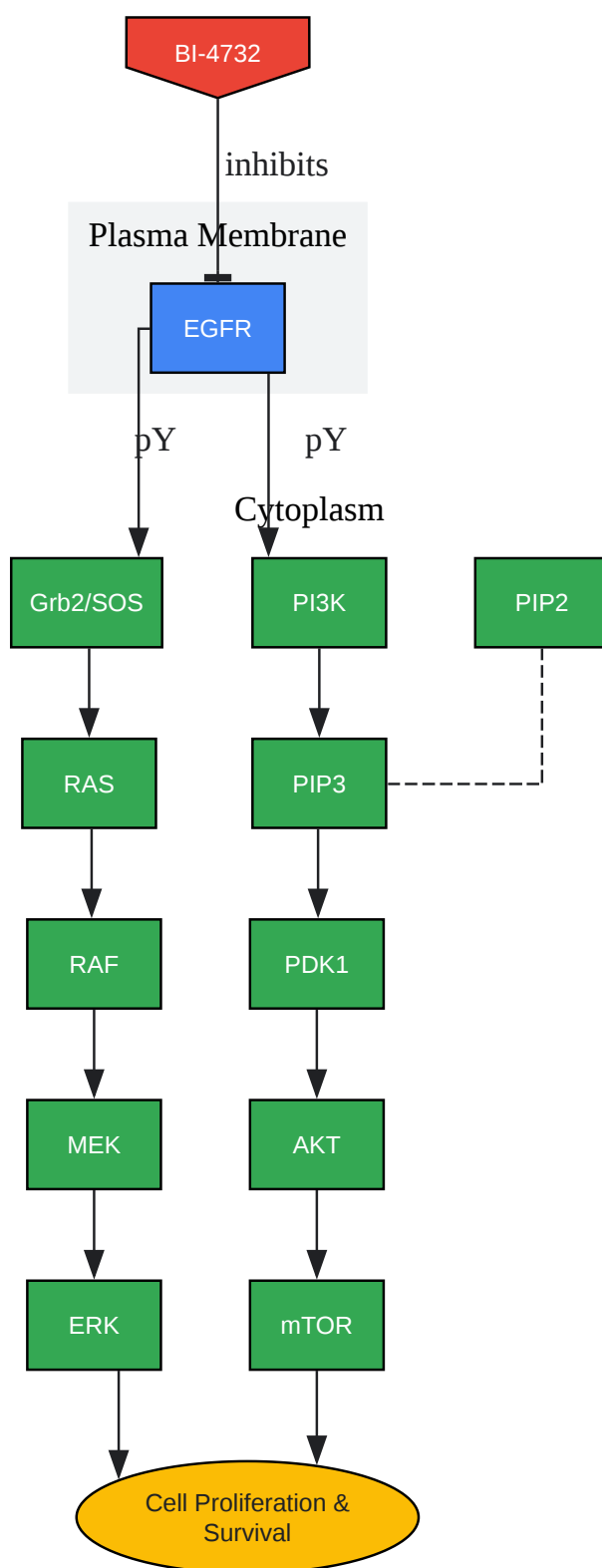
Cell Line (EGFR Mutation)	BI-4732 IC50 (nM)
EGFR_E19del/C797S	6[1][5]
EGFR_L858R/C797S	213[1][5]
EGFR_E19del/T790M/C797S	4[1][5]
EGFR_L858R/T790M/C797S	15[1][5]
Wild-Type EGFR	>1000[5]

Table 2: Anti-proliferative Activity of **BI-4732** in NSCLC Patient-Derived Cells

Cell Line	BI-4732 IC50 (nM)
YU-1182	73[1]
YU-1097	3[1]
YUO-143	5[1]
PC9	14[1]
PC9_DC	25[1]

## Signaling Pathway Overview

**BI-4732** inhibits the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades. The two primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation.[2]



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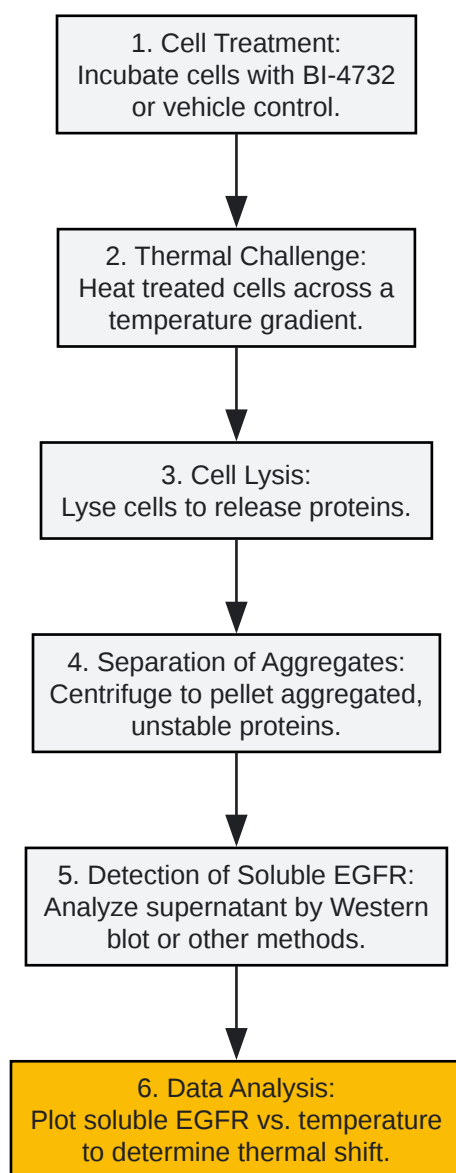
### EGFR Signaling and **BI-4732** Inhibition

## Experimental Protocols

This section provides detailed protocols for three key experimental approaches to measure the target engagement of **BI-4732**.

### Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8]



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### CETSA Experimental Workflow

#### Materials:

- Cell line expressing the EGFR variant of interest (e.g., NCI-H1975 for L858R/T790M)
- Cell culture medium and supplements
- **BI-4732**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plates
- Thermocycler
- Centrifuge
- Reagents and equipment for Western blotting (see Protocol 3)
- Primary antibody against total EGFR

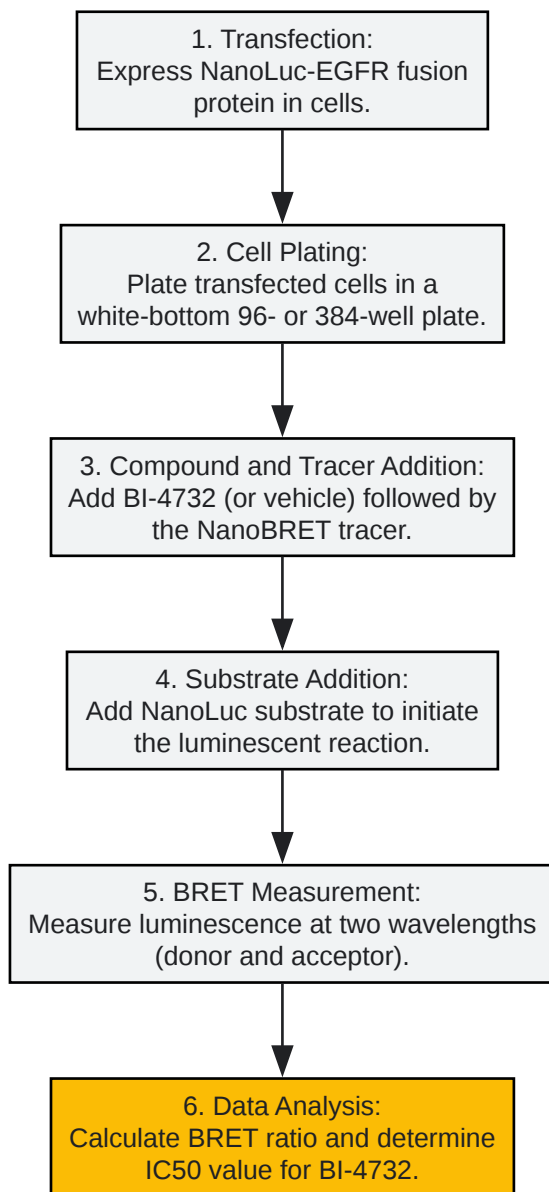
#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at an appropriate density and allow them to adhere overnight.
  - Treat cells with a range of **BI-4732** concentrations (e.g., 0.1 nM to 10  $\mu$ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- Thermal Challenge:

- After treatment, harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
- Cell Lysis:
  - Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Aggregated Proteins:
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Detection of Soluble EGFR:
  - Carefully collect the supernatant containing the soluble protein fraction.
  - Determine the protein concentration of each sample.
  - Analyze the amount of soluble EGFR in each sample by Western blotting.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - For each treatment condition, plot the normalized amount of soluble EGFR as a function of temperature.
  - The temperature at which 50% of the protein is denatured is the melting temperature ( $T_m$ ). A positive shift in the  $T_m$  in the presence of **BI-4732** indicates target engagement.

## Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (EGFR) and a fluorescently labeled tracer that binds to the same target. A test compound like **BI-4732** will compete with the tracer for binding to EGFR, leading to a decrease in the BRET signal.<sup>[5][9][10]</sup>



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#### NanoBRET Target Engagement Workflow

**Materials:**

- HEK293 cells or other suitable cell line
- Expression vector for NanoLuc®-EGFR fusion protein
- Transfection reagent
- White, opaque 96- or 384-well assay plates
- **BI-4732**
- NanoBRET™ Kinase Tracer (appropriate for EGFR)
- NanoBRET™ Nano-Glo® Substrate
- Luminometer capable of measuring dual-filtered luminescence

**Procedure:**

- Transfection:
  - Transfect cells with the NanoLuc®-EGFR expression vector according to the manufacturer's protocol.
  - Allow 24-48 hours for protein expression.
- Cell Plating:
  - Harvest the transfected cells and plate them in the white-bottom assay plates.
- Compound and Tracer Addition:
  - Prepare serial dilutions of **BI-4732**.
  - Add the **BI-4732** dilutions or vehicle control to the cells.
  - Add the NanoBRET™ tracer at a predetermined optimal concentration.

- Incubate at 37°C for a specified time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
- Substrate Addition:
  - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- BRET Measurement:
  - Measure the luminescence signal at two wavelengths (typically 460 nm for the donor and >600 nm for the acceptor) using a luminometer.
- Data Analysis:
  - Calculate the BRET ratio (acceptor emission / donor emission).
  - Plot the BRET ratio as a function of the **BI-4732** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of **BI-4732** required to displace 50% of the tracer.

## Protocol 3: Western Blotting for Downstream Pathway Inhibition

This protocol assesses the pharmacodynamic effect of **BI-4732** by measuring the phosphorylation status of EGFR and its key downstream signaling proteins, AKT and ERK. A reduction in the phosphorylation of these proteins indicates successful target engagement and inhibition by **BI-4732**.<sup>[11][12][13]</sup>

Materials:

- Cell line of interest
- **BI-4732**
- EGF (Epidermal Growth Factor) for stimulation
- Ice-cold PBS

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:
  - Phospho-EGFR (e.g., Tyr1068)
  - Total EGFR
  - Phospho-AKT (e.g., Ser473)
  - Total AKT
  - Phospho-ERK1/2 (e.g., Thr202/Tyr204)
  - Total ERK1/2
  - Loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., chemiluminescence imager or X-ray film)

#### Procedure:

- Cell Treatment and Stimulation:
  - Plate cells and grow to 70-80% confluency.
  - Serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.

- Pre-treat the cells with various concentrations of **BI-4732** or vehicle for 1-2 hours.
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Scrape the cells and collect the lysate.
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-EGFR) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.

- To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

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